molecular formula C29H26N2O7 B10946148 5-[(4-{(1Z)-1-[2-({3-[(3-methoxyphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid

5-[(4-{(1Z)-1-[2-({3-[(3-methoxyphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B10946148
M. Wt: 514.5 g/mol
InChI Key: SOYOPOYDGFGVGT-FSGOGVSDSA-N
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Description

5-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a furoic acid core with multiple functional groups, including methoxyphenoxy, benzoyl hydrazono, and phenoxy methyl groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furoic acid core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step involves the reaction of the furoic acid derivative with a methoxyphenol compound, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Formation of the benzoyl hydrazono group: This step involves the reaction of the intermediate with a benzoyl hydrazine derivative under mild conditions.

    Final coupling: The final step involves the coupling of the phenoxy methyl group to the intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones.

    Reduction: The benzoyl hydrazono group can be reduced to form hydrazine derivatives.

    Substitution: The phenoxy methyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenoxy methyl derivatives.

Scientific Research Applications

5-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique functional groups.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID
  • 6-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID

Uniqueness

5-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C29H26N2O7

Molecular Weight

514.5 g/mol

IUPAC Name

5-[[4-[(Z)-N-[[3-[(3-methoxyphenoxy)methyl]benzoyl]amino]-C-methylcarbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C29H26N2O7/c1-19(21-9-11-23(12-10-21)37-18-26-13-14-27(38-26)29(33)34)30-31-28(32)22-6-3-5-20(15-22)17-36-25-8-4-7-24(16-25)35-2/h3-16H,17-18H2,1-2H3,(H,31,32)(H,33,34)/b30-19-

InChI Key

SOYOPOYDGFGVGT-FSGOGVSDSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC(=C1)COC2=CC=CC(=C2)OC)/C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O

Canonical SMILES

CC(=NNC(=O)C1=CC=CC(=C1)COC2=CC=CC(=C2)OC)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O

Origin of Product

United States

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